1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine
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Overview
Description
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine is a complex organic compound with a unique structure that includes a piperidine ring fused to a cycloheptapyridazine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable piperidine derivative with a cycloheptapyridazine precursor can be carried out in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
Scientific Research Applications
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridine: A related compound with a similar core structure but lacking the piperidine moiety.
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine: Similar structure but with different functional groups attached to the piperidine ring.
Uniqueness
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine is unique due to its specific combination of a piperidine ring and a cycloheptapyridazine system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H22N4 |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C14H22N4/c15-12-6-4-8-18(10-12)14-9-11-5-2-1-3-7-13(11)16-17-14/h9,12H,1-8,10,15H2 |
InChI Key |
WJWFXXDZUSLNAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=NN=C2CC1)N3CCCC(C3)N |
Origin of Product |
United States |
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